1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-methylphenyl group at position 7 and a piperidine-3-carboxamide moiety substituted with a thiophen-2-ylmethyl group at position 2. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .
Synthetic routes for analogous compounds (e.g., ) involve condensation of substituted aldehydes (e.g., 4-methylbenzaldehyde) with thioureas or cyanoacetates under acidic or thermal conditions.
Properties
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-15-6-8-16(9-7-15)19-14-32-21-20(19)26-24(27-23(21)30)28-10-2-4-17(13-28)22(29)25-12-18-5-3-11-31-18/h3,5-9,11,14,17H,2,4,10,12-13H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSCJGICBIAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene-3-carboxylates
A widely reported method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under thermal conditions. For the target compound, the 7-position 4-methylphenyl group is introduced early by starting with 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate. Cyclization with urea in refluxing ethanol yields the 4-oxo-thieno[3,2-d]pyrimidine core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Urea, ethanol, reflux, 12 h | 78% |
Functionalization at Position 2
The 2-position of the thieno[3,2-d]pyrimidin-4-one core is activated for substitution. Chlorination using phosphorus oxychloride (POCl₃) converts the 4-oxo group to 4-chloro, enabling nucleophilic displacement. For example, treatment with POCl₃ at 80°C for 6 hours yields 2,4-dichlorothieno[3,2-d]pyrimidine, which is selectively substituted at position 2.
Preparation of the Piperidine-3-carboxamide Side Chain
The N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide moiety is synthesized independently and coupled to the core.
Synthesis of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol. Subsequent reaction with (thiophen-2-yl)methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) forms the carboxamide.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, rt, 24 h | 65% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes. For instance, a 15-minute irradiation at 100°C in DMF improves yields to 82%.
Coupling the Side Chain to the Thienopyrimidine Core
The final step involves attaching the piperidine-3-carboxamide to the 2-chlorothieno[3,2-d]pyrimidine via nucleophilic aromatic substitution (SNAr).
SNAr Reaction Conditions
The 2-chloro intermediate reacts with the piperidine-3-carboxamide in anhydrous dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 100°C for 12 hours.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes rate |
| Base | K₂CO₃ | Enhances nucleophilicity |
| Solvent | Anhydrous DMF | Polar aprotic medium |
Characterization of the Final Product
The compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 6.95 (d, 1H, thiophene-H).
- LC-MS : m/z 505.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below evaluates methods for critical steps:
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Core Cyclization | Thermal | High yield (78%) | Long reaction time (12 h) |
| Amide Coupling | Microwave | Rapid (15 min), high yield (82%) | Specialized equipment required |
| SNAr Coupling | K₂CO₃ in DMF | Regioselective | Requires anhydrous conditions |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring substitution at position 2 rather than position 4 requires precise control of stoichiometry and temperature.
- Solubility Issues : The thienopyrimidine core’s low solubility in polar solvents necessitates DMF or dimethylacetamide (DMA) as reaction media.
- Purification : Silica gel chromatography remains the most effective method, though recrystallization from ethanol/water improves purity.
Scalability and Industrial Relevance
The synthetic route is scalable to gram-scale production, with an overall yield of 42% from the thiophene precursor. Industrial adaptations may employ continuous flow reactors for the cyclization and SNAr steps to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-methylphenyl group (target compound) confers moderate lipophilicity (logP ~3.2), whereas the 2-fluorophenyl analog () has higher logP (~3.5) due to fluorine’s electronegativity and aromatic stabilization .
- Replacing thiophen-2-ylmethyl with 1-phenylethyl () increases molecular weight by ~38 g/mol but may reduce solubility.
Biological Activity Trends: Thiophene carboxamides () exhibit antibacterial activity (MIC 2–16 µg/mL), suggesting the thiophene moiety contributes to target engagement . Chromeno-pyrimidine hybrids () demonstrate favorable oral bioavailability, highlighting the impact of fused ring systems on pharmacokinetics .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound shares ~70–80% structural similarity with ’s fluorophenyl analog, primarily due to the conserved thienopyrimidinone and piperidine-carboxamide framework. However, differences in aromatic substituents reduce the cosine score () for MS/MS fragmentation patterns, indicating distinct metabolic profiles .
Biological Activity
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide, referred to as Compound Z250-1383, is a complex organic molecule characterized by its thieno[3,2-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of Compound Z250-1383 is . Its structure features:
- A thieno[3,2-d]pyrimidine core, which is known for various pharmacological applications.
- A piperidine moiety that enhances its interaction with biological targets.
- Aromatic groups that contribute to its chemical diversity and biological activity.
Biological Activity Overview
Preliminary studies indicate that Compound Z250-1383 exhibits several biological activities, including:
- Anticancer properties : It may inhibit tumor growth through mechanisms involving apoptosis induction and modulation of signaling pathways.
- Anti-inflammatory effects : Potentially by inhibiting key enzymes involved in inflammatory processes.
The biological activity of Compound Z250-1383 is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in histone methylation and gene expression regulation.
- Cell Signaling Modulation : By affecting key signaling pathways, the compound may alter cellular responses related to cancer progression and inflammation.
Case Studies
-
Anticancer Activity :
- In vitro studies demonstrated that Compound Z250-1383 induces apoptosis in various cancer cell lines, including lymphoma and leukemia. The compound disrupts cell signaling pathways critical for tumor survival.
- A study indicated that at lower doses, it effectively inhibits tumor growth without significant toxicity, suggesting a favorable therapeutic index.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes.
Interaction Studies
Molecular docking studies have been employed to assess how Compound Z250-1383 interacts with its biological targets. These studies reveal:
- High binding affinity to EZH2, indicating a strong potential for therapeutic applications in cancers associated with aberrant EZH2 activity.
Comparative Analysis of Related Compounds
To better understand the unique properties of Compound Z250-1383, a comparison with similar thieno[3,2-d]pyrimidine derivatives is presented:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-{3-[4-Fluorophenyl]-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}-N-piperidin-4-carboxamide | Thieno[3,2-d]pyrimidine core with fluorophenyl group | Exhibits different biological activity due to fluorine substitution |
| 1-(5-Methylthiazol-2-yl)-N-piperidin-4-carboxamide | Thiazole instead of thieno[3,2-d]pyrimidine | Potential antimicrobial properties |
| 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Variation in aromatic substitution | May show enhanced anti-cancer activity |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95% by reverse-phase chromatography).
Advanced : Use X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in CGRP receptor antagonist studies.
What in vitro assays are suitable for initial biological screening?
Q. Basic
- Receptor Binding Assays : Screen for activity against neurological targets (e.g., CGRP receptors) using radiolabeled ligands (e.g., ¹²⁵I-CGRP competition binding).
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
Advanced : Utilize cell-based calcium flux assays to measure functional antagonism, as described for MK-0974.
What strategies optimize pharmacokinetic properties?
Q. Advanced
- Solubility Enhancement : Introduce polar groups (e.g., trifluoromethyl) to improve aqueous solubility.
- Metabolic Stability : Replace labile substituents (e.g., methyl with fluorine) to reduce CYP3A4-mediated oxidation.
- Bioavailability : Use prodrug strategies (e.g., esterification of carboxylic acids) to enhance absorption.
How do piperidine ring modifications affect activity?
Advanced
Structure-activity relationship (SAR) studies on similar CGRP antagonists show:
- N-Alkylation : Trifluoroethylation at the piperidine nitrogen improves oral bioavailability.
- Stereochemistry : (R)-configuration at the piperidine-3-carboxamide enhances receptor binding.
Methodology : Synthesize analogs with varied substituents and compare IC₅₀ values in receptor assays.
What in vivo models evaluate efficacy?
Q. Advanced
- Migraine Models : Measure capsaicin-induced dermal blood flow in rabbits/rhesus monkeys using laser Doppler imaging.
- Neuropathic Pain : Use chronic constriction injury (CCI) models to assess analgesic effects.
Note : Species-specific receptor affinity (e.g., human vs. rodent CGRP receptors) must be considered.
How can computational methods predict binding affinity?
Q. Advanced
- Molecular Docking : Use resolved CGRP receptor structures (1.6 Å resolution) to model ligand-receptor interactions.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding energy.
What handling protocols ensure compound stability?
Q. Basic
- Storage : -20°C under inert gas (argon) to prevent oxidation.
- Solubility : Use DMSO for stock solutions (test for precipitation in aqueous buffers).
Advanced : Monitor degradation via LC-MS over time under varying pH/temperature conditions.
What synthetic impurities are common?
Q. Basic
- By-products : Uncyclized intermediates or regioisomers from competing reaction pathways.
- Purification : Use flash chromatography (silica gel) or preparative HPLC to isolate the target compound.
Advanced : Employ DoE (Design of Experiments) to identify critical reaction parameters and minimize impurities.
How to resolve discrepancies in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
